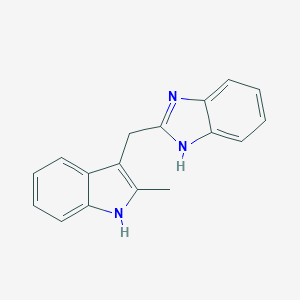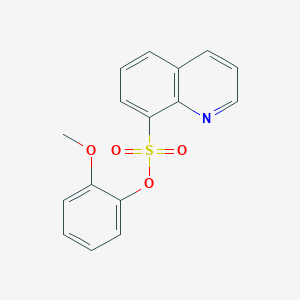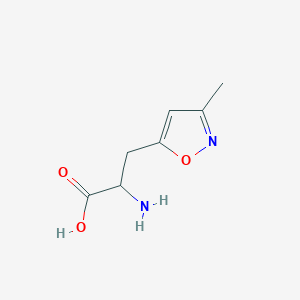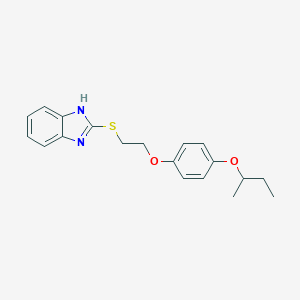
2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as 2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are important in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of indole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, organic synthesis, and material science. Future research may focus on the development of new synthetic methods, the discovery of novel indole derivatives with unique biological activities, and the exploration of their mechanism of action .
Eigenschaften
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-benzyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B498770.png)
![1-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498772.png)
![N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498773.png)
![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498777.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B498787.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498789.png)
![2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]thio}ethanol](/img/structure/B498791.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)